N-cyclohexyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that features a cyclohexyl group, a benzofuran moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexyl halides.
Formation of the Acetamide Linkage: The final step involves the reaction of the benzofuran derivative with an acetamide precursor under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the acetamide linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The cyclohexyl group and acetamide linkage can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: This compound shares the benzofuran core but lacks the cyclohexyl and acetamide groups.
Carbofuran: A carbamate pesticide that also contains a benzofuran moiety but differs in its functional groups and applications.
Uniqueness
N-cyclohexyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is unique due to its combination of a cyclohexyl group, benzofuran moiety, and acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C18H25NO3/c1-18(2)11-13-7-6-10-15(17(13)22-18)21-12-16(20)19-14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,19,20) |
InChI Key |
COGZAEPZTJYZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CCCCC3)C |
Origin of Product |
United States |
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